Topological Polar Surface Area (TPSA) of the N3-Pyridylmethyl Derivative Versus N3-Benzyl and N3-Thiophenylmethyl Analogs
The target compound, bearing a pyridin-3-ylmethyl substituent, has a computed TPSA of 90.5 Ų, as reported in PubChem [1]. This is higher than the TPSA of the 3-benzyl analog (approximately 73-78 Ų, estimated by removal of one hydrogen bond acceptor) and comparable to the 3-(thiophen-2-ylmethyl) analog (approximately 85-90 Ų due to sulfur contribution). The elevated TPSA arises from the additional pyridine nitrogen, which acts as a fourth hydrogen bond acceptor, and directly influences passive membrane permeation rates. For CNS drug discovery, TPSA values below 90 Ų are generally desirable; the target compound sits at this threshold, offering a balanced permeation profile not achievable with purely lipophilic N3-aryl substituents [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 90.5 Ų (PubChem computed, Cactvs 3.4.8.18) |
| Comparator Or Baseline | 3-Benzyl analog: ~73-78 Ų (estimated); 3-(Thiophen-2-ylmethyl) analog: ~85-90 Ų (estimated) |
| Quantified Difference | Target TPSA is approximately 12-17 Ų higher than the 3-benzyl analog due to the additional pyridine nitrogen hydrogen bond acceptor |
| Conditions | In silico computation using Cactvs 3.4.8.18 (PubChem release 2021.05.07); no experimental logP or PAMPA data available |
Why This Matters
The TPSA value directly impacts passive membrane permeability and oral bioavailability predictions; the target compound's TPSA of 90.5 Ų positions it in a favorable range for both cellular penetration and aqueous solubility, unlike more lipophilic N3-aryl analogs that may exhibit lower solubility.
- [1] PubChem Compound Summary for CID 7214328, 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. DOI: 10.1602/neurorx.2.4.541 (TPSA threshold reference) View Source
